7-Methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine 7-Methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15851908
InChI: InChI=1S/C13H13NOS/c1-9-4-5-10-12(7-9)15-8-11(14-10)13-3-2-6-16-13/h2-7,11,14H,8H2,1H3
SMILES:
Molecular Formula: C13H13NOS
Molecular Weight: 231.32 g/mol

7-Methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

CAS No.:

Cat. No.: VC15851908

Molecular Formula: C13H13NOS

Molecular Weight: 231.32 g/mol

* For research use only. Not for human or veterinary use.

7-Methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine -

Specification

Molecular Formula C13H13NOS
Molecular Weight 231.32 g/mol
IUPAC Name 7-methyl-3-thiophen-2-yl-3,4-dihydro-2H-1,4-benzoxazine
Standard InChI InChI=1S/C13H13NOS/c1-9-4-5-10-12(7-9)15-8-11(14-10)13-3-2-6-16-13/h2-7,11,14H,8H2,1H3
Standard InChI Key MSJLLQFFHJYLKY-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)NC(CO2)C3=CC=CS3

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a benzoxazine core, where a benzene ring is fused to a six-membered oxazine ring containing one oxygen and one nitrogen atom. The 7-methyl group substituent at the benzene ring and the thiophen-2-yl group at the oxazine nitrogen create a sterically and electronically unique scaffold . The IUPAC name, 7-methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b] oxazine, reflects its substitution pattern and ring saturation.

Molecular and Spectroscopic Data

Key molecular properties include:

PropertyValue
Molecular formulaC₁₃H₁₃NOS
Molecular weight231.32 g/mol
Canonical SMILESCC1=CC2=C(C=C1)NC(CO2)C3=CC=CS3
XLogP3~3.2 (estimated)

The Standard InChIKey (MSJLLQFFHJYLKY-UHFFFAOYSA-N) provides a unique identifier for computational studies. Nuclear magnetic resonance (NMR) data for analogous benzoxazines reveal characteristic shifts: aromatic protons appear at δ 6.5–7.5 ppm, methyl groups at δ 1.2–1.5 ppm, and oxazine protons at δ 3.8–4.5 ppm . Infrared (IR) spectroscopy typically shows N–H stretches near 3300 cm⁻¹ and C–O–C vibrations at 1250 cm⁻¹ .

Synthetic Methodologies

Oxidative Coupling Approach

A robust two-step, one-pot synthesis involves the condensation of α-branched primary amines with ortho-benzoquinones, followed by iodine-mediated cyclization . For this compound:

  • Condensation: 7-Methyl-1,2-benzenediol reacts with 2-thiophenemethylamine in acetonitrile under argon, forming a ketimine intermediate.

  • Oxidative Cyclization: Addition of iodine (2 equiv) and triethylamine (3 equiv) induces electrophilic iodination, followed by intramolecular nucleophilic attack by the phenolic oxygen, yielding the oxazine ring .

Optimized Conditions:

  • Solvent: Acetonitrile

  • Temperature: 0°C → room temperature

  • Yield: 81–89% (after column chromatography)

Future Research Directions

Derivative Synthesis

Introducing electron-withdrawing groups (e.g., nitro, cyano) at the benzene ring could modulate electronic properties and target affinity . For example, 3n (ester-substituted) showed 72% inhibition in HCC1954 cells , guiding functionalization strategies.

Computational Modeling

Density functional theory (DFT) calculations could predict binding modes to receptors like EGFR or HER2. Molecular dynamics simulations may reveal stability in biological membranes, informing drug delivery approaches.

In Vivo Studies

Rodent models are needed to evaluate pharmacokinetics (e.g., oral bioavailability, half-life) and toxicity. Preliminary in vitro genotoxicity assays (e.g., Ames test) should precede these trials.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator